3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-ethoxycarbonyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-2-12-7(11)4-3-5(6(9)10)13-8-4/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICMWFKVBQBQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297572 | |
| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133674-44-9 | |
| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133674-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(ethoxycarbonyl)-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles . Another approach involves the reaction of propargylamines with oximes followed by intramolecular cyclization mediated by copper chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of metal-free synthetic routes is gaining traction due to the environmental and economic benefits. These methods often employ mild reaction conditions and readily available starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The ethoxycarbonyl and carboxylic acid groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives, including 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid, in anticancer therapies. For instance, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines such as breast (MCF7), colon (HCT116), and liver (Huh7) cancers. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values ranging from 0.7 to 35.2 µM, demonstrating selective bioactivity against cancer cells compared to normal cells .
Central Nervous System Effects
Research has also identified the pharmacological properties of isoxazole derivatives affecting the central nervous system. Compounds derived from isoxazole structures, including those involving this compound, have shown potential as anesthetic potentiators and sedatives, with studies indicating their ability to inhibit tremors and exhibit antiemetic effects . This highlights the compound's relevance in developing therapeutic agents for neurological disorders.
Synthesis Routes
The synthesis of this compound can be approached through various chemical methodologies:
- Metal-Free Synthetic Routes: A recent overview discussed metal-free methods for synthesizing isoxazoles, which can include reactions with nitrile oxides to yield substituted isoxazoles without the use of metal catalysts . This approach aligns with green chemistry principles and offers an environmentally friendly alternative to traditional synthesis methods.
- Functionalization Strategies: Another study focused on the regioselective synthesis of unique isoxazole-linked compounds, demonstrating how functionalization at different positions can lead to diverse biological activities . Such strategies are crucial for optimizing the pharmacological profiles of isoxazole derivatives.
Structure–Activity Relationship Studies
A detailed investigation into structure–activity relationships (SAR) for trisubstituted isoxazoles revealed that specific substitutions significantly enhance biological activity. For example, compounds with unique substitutions at the C-5 position exhibited improved binding affinities in receptor assays, suggesting potential as allosteric modulators . This underscores the importance of chemical modifications in enhancing therapeutic efficacy.
Antitubercular Activity
In a separate study focusing on antitubercular properties, researchers synthesized substituted isoxazole-3-carboxamides and evaluated their effectiveness against Mycobacterium tuberculosis. The findings indicated that certain analogs demonstrated significant growth inhibition, paving the way for developing new antitubercular agents based on isoxazole scaffolds .
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoxazole ring .
Comparison with Similar Compounds
Ester-Functionalized Isoxazole Derivatives
Compounds with ester groups on the isoxazole ring share synthetic utility but differ in substituent positions and bioactivity:
| Compound Name | Molecular Formula | Substituents | Key Differences | Reference |
|---|---|---|---|---|
| Ethyl 3-ethylisoxazole-5-carboxylate | C₈H₁₁NO₃ | Ethyl at position 3, ester at 5 | The ethyl group enhances lipophilicity, potentially improving membrane permeability compared to the ethoxycarbonyl group in the target compound . | |
| Ethyl 5-bromoisoxazole-3-carboxylate | C₆H₆BrNO₃ | Bromo at position 5, ester at 3 | Bromine substitution introduces electrophilic reactivity, enabling cross-coupling reactions, unlike the carboxylic acid group in the target compound . | |
| Methyl 5-aminoisoxazole-3-carboxylate | C₆H₆N₂O₃ | Amino at position 5, ester at 3 | The amino group increases basicity and hydrogen-bonding potential, altering biological target interactions compared to the ethoxycarbonyl group . |
Structural Impact : The ethoxycarbonyl group in 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid balances electron withdrawal and steric effects, enabling regioselective reactions that are less feasible in bulkier or more electron-deficient analogs .
Carboxylic Acid-Substituted Isoxazoles
Compounds with carboxylic acid groups exhibit distinct reactivity patterns based on substituent positions:
| Compound Name | Molecular Formula | Substituents | Key Differences | Reference |
|---|---|---|---|---|
| 3-Phenylisoxazole-5-carboxylic acid | C₁₀H₇NO₃ | Phenyl at position 3, carboxylic acid at 5 | The aromatic phenyl group enhances π-π stacking interactions, favoring use in materials science, unlike the ethoxycarbonyl group . | |
| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | Methyl at position 5, carboxylic acid at 3 | Methyl substitution reduces steric hindrance, increasing metabolic stability in biological systems compared to the ethoxycarbonyl group . | |
| 3-Cyanoisoxazole-5-carboxylic acid | C₅H₃N₂O₃ | Cyano at position 3, carboxylic acid at 5 | The cyano group acts as a strong electron-withdrawing substituent, accelerating hydrolysis reactions relative to the ethoxycarbonyl group . |
Functional Group Synergy: The combination of ethoxycarbonyl and carboxylic acid groups in the target compound allows for bifunctional reactivity (e.g., ester hydrolysis followed by decarboxylation), which is absent in mono-functionalized analogs .
Halogenated and Heterocyclic Derivatives
Halogens or fused heterocycles modulate electronic properties and bioactivity:
| Compound Name | Molecular Formula | Substituents | Key Differences | Reference |
|---|---|---|---|---|
| 3-(3,4-Dichlorophenyl)-isoxazole-5-carboxylic acid | C₁₀H₅Cl₂NO₃ | Dichlorophenyl at position 3 | Chlorine atoms enhance electrophilicity and antimicrobial activity, unlike the ethoxycarbonyl group . | |
| 3-(1-Methyl-1H-imidazol-5-yl)isoxazole-5-carboxylic acid | C₈H₇N₃O₃ | Imidazole at position 3 | The fused imidazole ring expands hydrogen-bonding capacity, improving binding to enzymatic targets compared to the ethoxycarbonyl group . | |
| 5-((Methylthio)methyl)isoxazole-3-carboxylic acid | C₆H₇NO₃S | Methylthio-methyl at position 5 | The sulfur-containing group increases hydrophobicity and metal-chelating potential, diverging from the carboxylic acid's polarity . |
Biological Relevance: The ethoxycarbonyl group in the target compound offers a balance between hydrophobicity and metabolic stability, making it preferable in prodrug design over highly polar (e.g., carboxylic acid) or nonpolar (e.g., methylthio) analogs .
Positional Isomers and Regiochemical Effects
Substituent positions significantly influence chemical behavior:
| Compound Name | Molecular Formula | Substituent Positions | Key Differences | Reference |
|---|---|---|---|---|
| 5-Ethyl-4-methylisoxazole-3-carboxylic acid | C₇H₉NO₃ | Ethyl at 5, methyl at 4 | Steric crowding at positions 4 and 5 reduces ring planarity, affecting conjugation and UV absorption compared to the target compound . | |
| Ethyl 3-aminoisoxazole-5-carboxylate | C₆H₈N₂O₃ | Amino at 3, ester at 5 | The amino group enables nucleophilic reactions at position 3, whereas the ethoxycarbonyl group in the target compound directs reactivity to position 5 . | |
| 4-Iodoisoxazole-3-carboxylic acid | C₄H₂INO₃ | Iodo at 4, carboxylic acid at 3 | Iodine's large atomic radius disrupts crystal packing, altering solubility compared to the smaller ethoxycarbonyl group . |
Regiochemical Impact : The 3,5-substitution pattern in the target compound optimizes resonance stabilization and dipole interactions, enhancing thermal stability relative to 4-substituted isomers .
Biological Activity
3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicinal chemistry.
This compound has been identified as a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression through chromatin remodeling. The interaction of this compound with HDACs leads to altered gene expression profiles, impacting processes such as cell cycle regulation, apoptosis, and differentiation.
Cellular Effects
The compound exhibits profound effects on various cell types and cellular processes. By inhibiting HDACs, it can influence:
- Cell Signaling Pathways : Alters pathways associated with growth and differentiation.
- Gene Expression : Modifies the transcription of genes involved in critical cellular functions.
- Cellular Metabolism : Affects metabolic pathways, leading to changes in metabolite levels within cells.
Molecular Mechanism
At the molecular level, this compound binds to the active site of HDACs, inhibiting their enzymatic activity. This binding prevents the deacetylation of histones, thereby maintaining a more relaxed chromatin structure conducive to gene transcription.
Temporal and Dosage Effects
Research indicates that the stability and activity of this compound are maintained over extended periods under various experimental conditions. The effects of this compound vary with dosage in animal models; lower doses have demonstrated therapeutic effects such as tumor growth reduction and enhanced immune responses.
Table 1: Dosage Effects on Tumor Growth in Animal Models
| Dosage (mg/kg) | Tumor Growth Inhibition (%) | Immune Response Enhancement (%) |
|---|---|---|
| 10 | 30 | 25 |
| 20 | 50 | 45 |
| 50 | 70 | 60 |
Metabolic Pathways
The compound is involved in several metabolic pathways, influencing metabolic flux and interacting with various enzymes and cofactors. Its role as an enzyme inhibitor allows it to modulate metabolic processes effectively.
Case Studies and Research Findings
Recent studies have evaluated the anticancer potential of isoxazole derivatives, including those related to this compound. For instance, a series of indole-isoxazole hybrids were synthesized and tested for their cytotoxicity against liver cancer cell lines (Huh7). The most active compounds exhibited IC50 values below 3.8 µM, indicating strong antiproliferative activity .
Table 2: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines
| Compound | IC50 (µM) Huh7 | IC50 (µM) MCF7 | IC50 (µM) HCT116 |
|---|---|---|---|
| Compound A | 0.7 | >40 | >40 |
| Compound B | 1.5 | >40 | >40 |
| Compound C | 4.7 | >40 | >40 |
These findings suggest that derivatives of isoxazole can be optimized for enhanced anticancer activity while minimizing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid?
- Methodological Answer: A common approach involves saponification of ester precursors under alkaline conditions. For example, hydrolysis of the ester group using LiOH in a THF/methanol solvent system (1:1 v/v) at room temperature can yield the carboxylic acid derivative. This method is efficient but requires careful pH control to avoid side reactions . Alternative routes may involve direct functionalization of the isoxazole ring, though steric and electronic effects must be considered during optimization.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Key precautions include:
- Use of nitrile gloves and lab coats to prevent skin contact.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Store in airtight containers at 2–8°C, protected from light and moisture, to prevent decomposition .
- Immediate rinsing with water for 15 minutes in case of eye or skin exposure, followed by medical consultation .
Q. How should storage conditions be optimized to maintain compound stability?
- Methodological Answer: Stability studies suggest refrigeration (2–8°C) in amber glass vials with desiccants to mitigate hydrolysis and photodegradation. For long-term storage, inert atmospheres (e.g., argon) and lyophilization may extend shelf life .
Advanced Research Questions
Q. How can the ester group be selectively modified without affecting the carboxylic acid moiety?
- Methodological Answer: Selective modification can be achieved via:
- Protection of the carboxylic acid using tert-butyl or benzyl groups before ester transformation.
- Nucleophilic substitution of the ethoxy group with amines or thiols under mild acidic conditions (e.g., HCl/dioxane) to retain the carboxylate integrity .
- Enzymatic catalysis (e.g., lipases) for regioselective ester hydrolysis in multi-functional systems .
Q. What analytical techniques are optimal for characterizing derivatives of this compound?
- Methodological Answer:
- Mass spectrometry (MS): ESI-MS provides accurate molecular ion data (e.g., [M+H]+ 335.4 observed for amide derivatives) .
- Nuclear Magnetic Resonance (NMR): - and -NMR resolve regiochemical ambiguities, particularly for isoxazole ring substituents .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection ensures purity assessment and kinetic studies of hydrolysis .
Q. How do substituents on the isoxazole ring influence reactivity in cross-coupling reactions?
- Methodological Answer:
- Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity at the 5-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. For example, 5-nitrophenyl derivatives show higher coupling efficiency .
- Steric hindrance from bulky groups (e.g., 2-methoxyphenyl) may necessitate ligand optimization (e.g., Pd(PPh)) to improve yields .
Q. What strategies mitigate low yields in amide coupling reactions involving this carboxylic acid?
- Methodological Answer:
- Coupling reagent selection: HATU or EDC/HOBt systems improve activation efficiency compared to DCC.
- Solvent optimization: Anhydrous DMF or DCM minimizes side reactions.
- Temperature control: Reactions at 0–4°C reduce racemization in chiral derivatives .
Q. How can discrepancies in spectroscopic data during derivative synthesis be resolved?
- Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
